Demoxepam

概要

作用機序

デモキセパムは、GABA-A受容体アゴニストとして作用します . これらの受容体に結合し、シナプスに存在するγ-アミノ酪酸(GABA)への応答を増強します . この作用により、ニューロンの発火閾値が上昇し、ニューロン間の電気伝達の可能性が低下します . 関与する分子標的は、中枢神経系に位置するGABA-A受容体です .

6. 類似化合物の比較

デモキセパムは、その母化合物であるクロルジアゼポキシドと最も類似しています . 他の類似化合物には、以下が含まれます。

ノルジアゼパム: 抗不安作用が類似した、クロルジアゼポキシドの別の代謝産物.

オキサゼパム: 多くのベンゾジアゼピンの一般的な代謝産物であり、鎮静作用で知られています.

生化学分析

Biochemical Properties

Demoxepam interacts with various enzymes and proteins in the body. It is a metabolite of chlordiazepoxide , which means it is produced through the metabolic processes involving enzymes that break down chlordiazepoxide . The exact nature of these interactions is complex and involves multiple steps .

Cellular Effects

This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the GABA receptor. When this compound binds to the benzodiazepine site on the GABA receptor, it enhances the affinity of the receptor for GABA, leading to an increase in the frequency of chloride channel opening events . This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

It is known that the effects of benzodiazepines can change over time due to factors such as tolerance and dependence

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of benzodiazepines can vary with dosage, with higher doses often leading to more pronounced effects

Metabolic Pathways

This compound is part of a complex metabolic pathway involving chlordiazepoxide . Chlordiazepoxide undergoes biotransformation into a succession of pharmacologically active products, including desmethylchlordiazepoxide, this compound, desmethyldiazepam, and oxazepam .

Transport and Distribution

Like other benzodiazepines, it is likely to be distributed widely throughout the body due to its lipophilic nature

Subcellular Localization

Given its lipophilic nature and its mechanism of action, it is likely to be found in high concentrations in the brain, where it can interact with GABA receptors

準備方法

デモキセパムは、4-クロロアニリンを出発物質とする多段階反応によって合成することができます . 合成経路には、中間体として2-アミノ-5-クロロベンゾフェノンの形成が含まれ、さらに反応を進めることでデモキセパムが得られます . 産業生産方法では、通常、同様の合成経路が用いられますが、大規模生産に最適化されています。

化学反応の分析

デモキセパムは、以下を含むさまざまな化学反応を起こします。

酸化: デモキセパムは、酸化されてフェノール性代謝産物を形成することができます.

還元: 特定の条件下で還元される可能性がありますが、詳細な還元経路はあまり文書化されていません。

これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主な生成物には、ノルジアゼパムとオキサゼパムが含まれます .

4. 科学研究への応用

デモキセパムは、いくつかの科学研究に応用されています。

科学的研究の応用

Demoxepam has several scientific research applications:

類似化合物との比較

Demoxepam is most similar to its parent compound, chlordiazepoxide . Other similar compounds include:

Nordiazepam: Another metabolite of chlordiazepoxide with similar anxiolytic properties.

Oxazepam: A common metabolite of many benzodiazepines, known for its sedative effects.

This compound is unique due to its long elimination half-life and its specific role as a metabolite of chlordiazepoxide .

特性

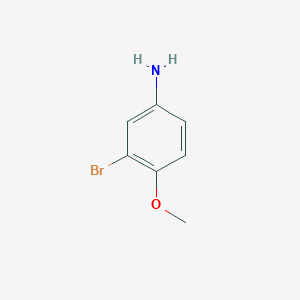

IUPAC Name |

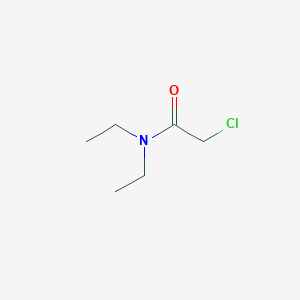

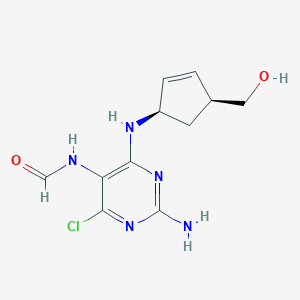

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSADRZMLSXCSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046155 | |

| Record name | Demoxepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

963-39-3 | |

| Record name | Demoxepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demoxepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demoxepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demoxepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demoxepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMOXEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary metabolic pathways of demoxepam in humans?

A1: this compound undergoes biotransformation primarily through oxidation and reduction. Oxidative pathways lead to the formation of two phenolic metabolites: 5-(4-hydroxyphenyl)this compound and 9-hydroxythis compound. Reduction leads to N-desoxythis compound, oxazepam, and N-desoxy phenols (Desoxy I and Desoxy II). Hydrolysis of this compound also occurs, forming N-(2-amino-5-chloro-α-phenylbenzylidene)glycine N-oxide ("opened lactam"). [, ]

Q2: How does the route of administration affect the elimination rate of this compound in dogs?

A2: Research suggests that the elimination rate of this compound in dogs, represented by the β value, doesn't seem to be significantly influenced by the route of administration (intravenous or oral). []

Q3: Does this compound accumulate in the body with repeated administration of chlordiazepoxide?

A3: Yes, studies have shown that during long-term treatment with chlordiazepoxide, this compound accumulates in the blood, with its minimum steady-state concentrations often exceeding those of the parent drug. []

Q4: What is the elimination half-life of this compound compared to chlordiazepoxide in humans?

A4: this compound exhibits a significantly longer elimination half-life compared to chlordiazepoxide. In a study involving six subjects, the half-life of this compound ranged from 14 to 95 hours, while chlordiazepoxide ranged from 6.6 to 28 hours. []

Q5: Is there a correlation between plasma levels of this compound and clinical response in anxiety treatment?

A5: Research suggests a potential correlation. Studies have found a significant correlation between anxiety reduction and plasma levels of this compound in patients chronically administered chlordiazepoxide. [, ]

Q6: Can this compound contribute to toxicity in cases of chlordiazepoxide overdose?

A6: Yes, a case study reported toxicity correlating with blood concentrations of this compound following a massive overdose of chlordiazepoxide (5.2 g). This highlights the importance of monitoring this compound levels in overdose situations. []

Q7: What are some analytical methods used for the detection and quantification of this compound?

A7: Several methods have been developed for analyzing this compound, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used but requires derivatization of this compound, which can lead to the formation of artifacts misidentified as nordiazepam and oxazepam. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC offers a sensitive and specific method for quantifying this compound in biological samples like serum and plasma. Various detection methods, such as UV detection, fluorescence detection, and mass spectrometry, can be coupled with HPLC for improved selectivity and sensitivity. [, , , , , , ]

- Fluorescence Thin-Layer Chromatography (TLC)-Densitometry: This technique provides a sensitive and specific method for determining this compound and other chlordiazepoxide metabolites in serum. []

- Radioimmunoassay (RIA): RIA offers a highly sensitive method for detecting this compound in blood, even at sub-therapeutic levels. []

- Immunoassay Screening Followed by HPLC or GC-MS: This approach combines the high throughput of immunoassays for initial screening with the specificity and confirmatory power of HPLC or GC-MS for accurate identification and quantification. []

Q8: Why is it important to be aware of potential artifacts when analyzing this compound by GC-MS?

A9: Derivatization of this compound using silylation for GC-MS analysis can produce artifacts mistakenly identified as nordiazepam and oxazepam. This can lead to inaccurate results, particularly in forensic toxicology. []

Q9: Can this compound be reliably detected in urine using immunoassay methods?

A10: While immunoassays can be used for initial screening, they may produce false-negative or false-positive results for this compound. Confirmation by HPLC or GC-MS is generally recommended for accurate identification. []

Q10: What structural feature of certain benzodiazepines, like chlordiazepoxide and this compound, is associated with phototoxicity?

A11: The presence of a 4-oxide moiety in the benzodiazepine nucleus is linked to phototoxicity. Upon irradiation with long-wave UV light, these compounds can decompose to form toxic oxaziridines. []

Q11: How do structural modifications of oxazepam, specifically N,N-dimethylcarbamyl derivatives, affect their interaction with esterases?

A12: The stereochemistry of 3-O-acyl-1-(N,N-dimethylcarbamyl)oxazepam enantiomers significantly influences their hydrolysis rates by esterases in rat liver microsomes and brain S9 fractions. The (R)-enantiomer is hydrolyzed faster by liver microsomes, while the (S)-enantiomer is preferentially hydrolyzed by brain esterases. []

Q12: Does this compound affect the binding of tryptophan to rat hepatic nuclei?

A15: Yes, research suggests that this compound competes with L-tryptophan for binding to hepatic nuclei in vitro. This competition may influence tryptophan-induced hepatic nuclear RNA efflux and protein synthesis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。